Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common approach is the reductive amination of a precursor compound with benzylpiperazine. This reaction is often carried out using sodium cyanoborohydride in methanol as the reducing agent . The resulting intermediate is then subjected to further reactions to introduce the thioxo and quinazoline moieties.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups in the quinazoline and piperazine rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound’s ability to modulate biological pathways is of interest in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Its chemical reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it has been shown to inhibit oxidoreductase enzymes by stabilizing the enzyme-inhibitor complex through hydrophobic interactions . This inhibition can lead to antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the piperazine and benzyl moieties but differs in the core structure, which is a chromenone instead of a quinazoline.
6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: These compounds also contain a piperazine ring but have a cinnoline core, making them structurally distinct.
Uniqueness
Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, a thioxo group, and a piperazine ring
Biological Activity
Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydroquinazoline core, which is known for its diverse biological activities. The molecular formula is C20H24N4O3S, with a molecular weight of approximately 396.49 g/mol. Its IUPAC name reflects its complex nature:
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine moiety is crucial for binding interactions that modulate biological pathways. Research indicates that the compound can inhibit specific enzyme activities and alter receptor signaling, leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of related compounds in the same class. For instance, derivatives of tetrahydroquinazoline have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, outperforming traditional antibiotics like ampicillin and streptomycin.
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Bacillus cereus | 0.015 | 0.030 |
Staphylococcus aureus | 0.008 | 0.020 |
Escherichia coli | 0.045 | 0.060 |
Enterobacter cloacae | 0.004 | 0.008 |
The most sensitive strain was found to be Enterobacter cloacae, while E. coli exhibited the highest resistance .
Anticancer Activity
Preliminary studies suggest that compounds similar to methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-tetrahydroquinazoline may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways. The exact mechanisms remain under investigation but may involve the inhibition of specific kinases or transcription factors involved in cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various tetrahydroquinazoline derivatives, it was found that compounds with similar structural features exhibited enhanced activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Cancer Cell Line Studies
Another study focused on the cytotoxic effects of related compounds on human cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The results indicated a potential for these compounds as lead candidates in anticancer drug development .
Properties
Molecular Formula |
C25H28N4O4S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
methyl 3-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-33-24(32)19-9-10-20-21(16-19)26-25(34)29(23(20)31)11-5-8-22(30)28-14-12-27(13-15-28)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15,17H2,1H3,(H,26,34) |
InChI Key |
MKIAOYWIHWGIID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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